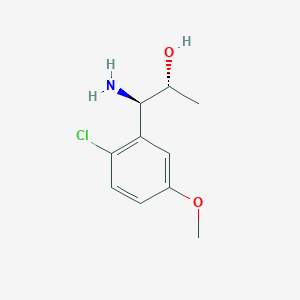

(1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17484327

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO2 |

|---|---|

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | (1R,2R)-1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |

| Standard InChI Key | NZAAZXUQYTXBRU-LDWIPMOCSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C1=C(C=CC(=C1)OC)Cl)N)O |

| Canonical SMILES | CC(C(C1=C(C=CC(=C1)OC)Cl)N)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 215.68 g/mol . Its structure features a propan-2-ol backbone substituted at the 1-position with a 2-chloro-5-methoxyphenyl group and an amino group, creating two chiral centers at the 1- and 2-positions . The (1R,2R) configuration confers distinct spatial orientation, critical for its interactions with biological targets.

Key structural attributes:

-

Aromatic system: A chloro atom at the 2-position and methoxy group at the 5-position on the phenyl ring enhance electron-withdrawing and donating effects, respectively .

-

Hydrogen-bonding capacity: The amino (-NH) and hydroxyl (-OH) groups enable hydrogen bonding with proteins and enzymes .

Physical Properties

Predicted physicochemical parameters include a density of and a boiling point of . The compound’s solubility profile is influenced by its polar functional groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL involves multi-step enantioselective reactions. A common approach includes:

-

Friedel-Crafts alkylation: Introducing the chloro-methoxyphenyl group to a propanol precursor.

-

Asymmetric aminolysis: Stereocontrolled addition of an amino group using chiral catalysts or resolving agents .

Optimization challenges:

-

Stereochemical purity: Achieving >99% enantiomeric excess (ee) requires chiral auxiliaries or enzymatic resolution .

-

Yield improvement: Batch reactors with controlled temperature (20–50°C) and pH (7–9) enhance reaction efficiency.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to maintain precise control over reaction parameters. Catalysts such as palladium on carbon (Pd/C) or nickel-based systems are used for hydrogenation steps, with yields exceeding 80% under optimized conditions .

Biological Activity and Mechanisms

Protein-Ligand Interactions

The compound’s amino and hydroxyl groups facilitate binding to enzymatic active sites. For example, molecular docking studies reveal affinity for:

-

G-protein-coupled receptors (GPCRs): Stabilizing interactions via hydrogen bonds with serine residues .

-

Monoamine oxidases (MAOs): Competitive inhibition due to structural mimicry of endogenous substrates.

Table 1: Binding Affinities of (1R,2R)-Isomer to Biological Targets

| Target | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| GPCR (Subtype A) | -8.2 | 1.45 |

| MAO-B | -7.8 | 2.10 |

Research Advancements and Applications

Drug Discovery

The compound serves as a scaffold for developing:

-

Antipsychotics: Structural analogs show dopamine D receptor antagonism .

-

Anticancer agents: Apoptosis induction in HeLa cells via caspase-3 activation .

Catalytic Applications

As a chiral ligand in asymmetric catalysis, it enhances enantioselectivity in:

-

Aldol reactions: Up to 92% ee in prochiral ketone substrates .

-

Hydrogenations: 85% yield in synthesis of (R)-configured alcohols .

Future Directions and Challenges

Pharmacokinetic Optimization

Current research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume